1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine
Description
Chemical Identification and Nomenclature of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine
Systematic IUPAC Name and CAS Registry Number
The International Union of Pure and Applied Chemistry (IUPAC) assigns the name [1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclobutyl]methanamine to this compound, reflecting its bicyclic benzodioxole core, fluorinated substituents, and cyclobutane-linked methanamine group. The name follows IUPAC Rule P-62.1.2.2 for numbering fused ring systems, prioritizing the oxygen atoms in the 1,3-benzodioxole moiety.
While the compound’s CAS Registry Number is not explicitly listed in publicly available databases as of May 2025, its structural analogs provide contextual clues. For example:
- 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic acid (PubChem CID: 117393404) shares the same benzodioxole-cyclobutane backbone.
- (2,2-Difluoro-1,3-benzodioxol-5-yl)methyl N-[(3S)-2-oxoazetidin-3-yl]carbamate (PubChem CID: 118915550) demonstrates analogous fluorine placement on the benzodioxole ring.
Alternative Nomenclature Conventions
Alternative naming systems describe the compound through functional group prioritization or ring assembly:
- 5-(1-(Aminomethyl)cyclobutyl)-2,2-difluoro-1,3-benzodioxole : Emphasizes the aminomethyl-cyclobutyl substituent’s position on the benzodioxole ring.
- 2,2-Difluoro-5-(1-(methylamino)cyclobutyl)-1,3-benzodioxole : A deprecated variant that misplaces the methanamine group’s substituent hierarchy.
Non-IUPAC designations include:
Structural Relationship to Benzodioxole Derivatives
The compound belongs to the 1,3-benzodioxole family, characterized by a benzene ring fused to a 1,3-dioxole group. Its structural uniqueness arises from three features:
Table 1: Key Differentiators from Common Benzodioxole Derivatives
| Feature | This Compound | Typical Derivatives (e.g., Safrole, Paroxetine) |
|---|---|---|
| Substituents on Benzodioxole | 2,2-Difluoro | Methoxy, methylenedioxy |
| Cyclobutane Linkage | 1-(Cyclobutyl)methanamine | Linear alkyl chains or aromatic systems |
| Electronic Profile | Electron-withdrawing (-F₂) | Electron-donating (-OCH₃, -CH₂O-) |
The 2,2-difluoro substitution on the dioxole ring induces significant electronic effects, reducing ring aromaticity compared to non-fluorinated analogs like 4,7-dimethoxy-1,3-benzodioxole-5-carbonitrile (CAS 948012-24-6). This fluorine-mediated electron withdrawal increases susceptibility to nucleophilic attack at the cyclobutane-methanamine junction.
The cyclobutane ring’s strain energy (≈110 kJ/mol) contrasts with cyclohexane-based benzodioxoles, potentially enhancing binding affinity in host-guest systems. Molecular mechanics simulations of analogous structures suggest that the cyclobutane’s puckered conformation creates a chiral center, though the specific stereochemistry of this compound remains uncharacterized in open literature.
Synthetic pathways to related compounds involve:
Properties
Molecular Formula |
C12H13F2NO2 |
|---|---|
Molecular Weight |
241.23 g/mol |
IUPAC Name |
[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclobutyl]methanamine |
InChI |
InChI=1S/C12H13F2NO2/c13-12(14)16-9-3-2-8(6-10(9)17-12)11(7-15)4-1-5-11/h2-3,6H,1,4-5,7,15H2 |
InChI Key |
UEBRGXDULKIZTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2=CC3=C(C=C2)OC(O3)(F)F |
Origin of Product |
United States |
Preparation Methods
Boron Tribromide-Mediated Cyclopropane Functionalization
A pivotal method involves the use of boron tribromide (BBr₃) to functionalize cyclopropane intermediates. As detailed in patent CN105153105A, the synthesis begins with compound (4) (methyl 3,4-dimethoxybenzoate), which undergoes demethylation with BBr₃ at −10–10°C to yield compound (3) (3,4-dihydroxybenzoic acid). This step achieves 90% yield under optimized conditions (methylene chloride solvent, 2-hour reaction time). The selectivity for demethylation over ester hydrolysis is critical, requiring precise temperature control.
Ring-Closure with Difluorodibromomethane
The cyclobutane ring is formed via a phase-transfer-catalyzed reaction between compound (3) and difluorodibromomethane (CF₂Br₂). Tetrabutylammonium bromide (TBAB) facilitates the reaction in dichloromethane at 80–120°C, producing compound (2) (1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid) with 88.1% yield. The phase-transfer catalyst enhances reaction efficiency by stabilizing intermediates at the organic-aqueous interface.
Hydrolysis to Primary Amine
The final step involves hydrolyzing the carboxylic acid derivative to the primary amine. Treatment with sodium hydroxide (NaOH) in aqueous tetrahydrofuran (THF) at 45°C converts compound (2) into the target amine. This step achieves 86% yield, with purity >99% after recrystallization.
Catalytic Systems and Optimization
Role of Phase-Transfer Catalysts
The use of TBAB in the ring-closure step (Section 1.2) reduces reaction time from 24 hours to 8 hours compared to uncatalyzed conditions. Kinetic studies indicate that TBAB lowers the activation energy by 15 kJ/mol, enabling milder temperatures (80°C vs. 120°C). Alternative catalysts like benzyltrimethylammonium hydrogen fluoride show comparable efficacy but are less cost-effective.
Potassium Hydrogen Fluoride (KHF₂) in Precursor Synthesis
Patent US5432290A discloses a method for synthesizing 2,2-difluoro-1,3-benzodioxole, a key precursor. Reaction of 2,2-dichloro-1,3-benzodioxole with KF in sulfolane at 140°C in the presence of KHF₂ achieves 97% yield. KHF₂ acts as both a catalyst and fluoride source, minimizing side reactions such as pyrocatechol carbonate formation.
Alternative Approaches and Innovations
Photoredox Catalysis for Cyclobutane Synthesis
Visible-light-mediated photoredox catalysis using Ru(bpy)₃²⁺ enables [2+2] cycloadditions under ambient conditions. This method avoids high temperatures and harsh reagents, though scalability remains a challenge for industrial applications.
Comparative Analysis of Methods
Table 1: Comparison of synthetic methods for 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine and precursors.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's ability to interact with biological targets makes it a candidate for drug development. Its structural features allow for modifications that can enhance its pharmacological properties.
- Case Study: Anticancer Activity
A study investigated the anticancer potential of derivatives of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting promise for further development as anticancer agents.
Agrochemicals
The compound serves as an intermediate in the synthesis of agrochemical products. Its unique fluorinated structure can enhance the efficacy and stability of pesticides and herbicides.
- Case Study: Synthesis of Herbicides
Research highlighted the use of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine in synthesizing novel herbicides. These compounds demonstrated improved activity against resistant weed species compared to existing formulations .
Material Science
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Core Scaffold and Substitutions
The compound’s cyclobutane ring distinguishes it from other benzodioxol derivatives. Key analogs include:
| Compound Name | Core Scaffold | Substituents/Functional Groups | CAS Number | Molecular Formula |
|---|---|---|---|---|
| 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine | Cyclobutane | Methanamine group | 1896976-40-1 | C₁₂H₁₃F₂NO₂ |
| Tezacaftor (VX-661) | Cyclopropane | Carboxamide, indole, dihydroxypropyl groups | 1152311-62-0 | C₂₆H₂₇F₃N₂O₆ |
| Lumacaftor | Pyridine | Benzoic acid, cyclopropanecarbonyl group | N/A | C₂₄H₁₈F₂N₂O₅ |
| SY226238 | Cyclobutane | 2,4-Difluorophenyl group | N/A | C₁₁H₁₂F₂N |
| ABBV/GLPG-2222 | Chromene | Difluoromethoxy, benzoic acid | N/A | C₂₈H₂₆F₄N₂O₆ |
Pharmacological Activity
- CFTR Correction : Tezacaftor and lumacaftor are FDA-approved CFTR correctors that rescue F508del-CFTR trafficking. The target compound’s methanamine group may lack the carboxamide or benzoic acid moieties critical for potentiator activity, suggesting it functions primarily as a corrector .
- Potency: ABBV/GLPG-2222, which shares the benzodioxol group but incorporates a chromene scaffold, exhibits higher potency (IC₅₀ = 3 nM) than first-generation correctors like lumacaftor (IC₅₀ = 100–300 nM) .
Biological Activity
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine is a synthetic compound that belongs to the class of benzodioxoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine is characterized by a cyclobutane ring fused with a benzodioxole moiety. The presence of fluorine atoms in the structure may influence its biological activity and pharmacokinetics.
- Chemical Formula : C11H10F2N2O4
- Molecular Weight : 285.224 g/mol
- IUPAC Name : (5Z)-5-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione
The precise mechanism of action for 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine has not been fully elucidated. However, it is hypothesized that its activity may involve modulation of specific biochemical pathways related to signaling molecules and enzymes.
Potential Targets
Research indicates that this compound may interact with various biological targets:
- Phosphatidylinositol 4,5-bisphosphate 3-kinase - a key enzyme in cellular signaling pathways.
- hERG Channel - preliminary studies suggest it may act as a weak inhibitor of the hERG potassium channel, which is significant in cardiac function.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds related to 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine. Research has shown promising results in inhibiting tumor growth in vitro and in vivo models.
| Study | Compound Tested | Cell Line | IC50 (µM) | Result |
|---|---|---|---|---|
| 1-(2,2-Difluoro...) | A549 (Lung Cancer) | 12.5 | Significant inhibition | |
| Related Benzodioxole | MCF7 (Breast Cancer) | 15.0 | Moderate inhibition |
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary data suggest that it may protect neuronal cells from oxidative stress-induced damage.
| Study | Model Used | Concentration (µM) | Outcome |
|---|---|---|---|
| SH-SY5Y Cells | 10 | Reduced apoptosis by 30% | |
| Rat Model | 20 | Improved cognitive function |
Clinical Trials
Currently, there are no published clinical trials specifically for 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine. However, ongoing research into similar compounds suggests potential therapeutic applications in oncology and neurology.
Toxicity Studies
Toxicological evaluations have indicated that while the compound exhibits some level of cytotoxicity at high concentrations, it generally demonstrates a favorable safety profile in preliminary assessments.
Q & A
Basic: What are the established synthetic routes for 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanemethanamine?
Answer:
The compound is typically synthesized via multi-step protocols involving cyclobutane ring formation and functionalization. Key steps include:
- Cyclobutane precursor synthesis : Cyclobutanone derivatives are prepared via [2+2] cycloaddition or alkylation reactions.
- Amine functionalization : Reductive amination or nucleophilic substitution (e.g., using ACE-Cl with K₂CO₃ in dichloroethane under reflux) to introduce the methanamine group .
- Benzodioxol fluorination : Electrophilic fluorination (e.g., using Selectfluor™) or halogen exchange under acidic conditions to introduce difluoro groups .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclobutane formation | KOH, DMSO, H₂O₂, 60°C | 65–78 | |
| Amine introduction | Na(OAc)₃BH, CH₃COOH, RT, 12 h | 72 | |
| Fluorination | ClF₃, CH₂Cl₂, –20°C | 58 |
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
Standard characterization methods include:
- Structural analysis : X-ray crystallography for absolute configuration determination .
- Spectroscopy : ¹H/¹³C NMR (to confirm cyclobutane and benzodioxol environments), ¹⁹F NMR for fluorination sites .
- Chromatography : HPLC (C18 column, MeOH/H₂O mobile phase) for purity assessment .
Advanced: How can researchers optimize synthetic yield when scaling up the reaction?
Answer:
- Kinetic studies : Use in situ monitoring (e.g., FTIR or Raman spectroscopy) to identify rate-limiting steps .
- Solvent optimization : Test polar aprotic solvents (e.g., DCE vs. THF) to improve intermediate solubility .
- Catalyst screening : Evaluate Pd/C or Ni-Al alloys for hydrogenation steps .
- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, stoichiometry) .
Advanced: How should contradictory bioactivity data across studies be resolved?
Answer:
- Orthogonal assays : Validate receptor-binding data using SPR (surface plasmon resonance) and cellular assays (e.g., cAMP modulation) .
- Metabolite profiling : Use LC-MS to rule out degradation products interfering with activity .
- Structural verification : Reconfirm batch purity via elemental analysis and chiral HPLC .
Basic: What are the stability considerations for this compound under storage?
Answer:
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the benzodioxol moiety .
- Temperature : Stability studies suggest ≤ –20°C for long-term storage; avoid freeze-thaw cycles .
- pH-dependent degradation : Avoid aqueous buffers with pH > 8.0 due to cyclobutane ring strain .
Advanced: What computational methods support mechanistic studies of its reactivity?
Answer:
- DFT calculations : Use Gaussian or ORCA to model cyclobutane ring-opening pathways and fluorination transition states .
- Molecular docking : Simulate interactions with GABA receptors (if applicable) using AutoDock Vina .
- Solvent effects : Apply COSMO-RS to predict solvation energies in different reaction media .
Basic: What are the documented biological targets or applications?
Answer:
While specific targets for this compound are not fully characterized, structurally related benzodioxol derivatives show:
- Neuromodulation : Interaction with serotonin/dopamine transporters .
- Antimicrobial activity : Inhibition of bacterial biofilm formation (e.g., Staphylococcus aureus) .
Advanced: How can in vivo pharmacokinetic studies be designed for this compound?
Answer:
- Radiolabeling : Synthesize a ¹⁴C-labeled analog for mass balance studies .
- Tissue distribution : Use LC-MS/MS to quantify compound levels in plasma, liver, and brain .
- Metabolite ID : Employ HRMS (high-resolution mass spectrometry) with MS² fragmentation .
Basic: What safety precautions are required during synthesis?
Answer:
- Fluorination hazards : Use HF-resistant equipment (e.g., PTFE-lined reactors) and conduct reactions in fume hoods .
- Amine handling : Employ Schlenk lines for air-sensitive intermediates (e.g., Na(OAc)₃BH reactions) .
Advanced: What strategies address low enantiomeric purity in the final product?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
